Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
Description
Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate (CAS: 2034154-80-6) is a pharmaceutical compound synthesized by EOS Med Chem. Its structure features a tetrahydropyrazolo[1,5-a]pyridine core fused with a piperazine-1-carboxylate group, substituted with a benzyl moiety. Its synthesis likely involves coupling a tetrahydropyrazolo[1,5-a]pyridine carbonyl intermediate with a benzyl-protected piperazine derivative, though exact protocols are proprietary.
Properties
IUPAC Name |
benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19(18-14-17-8-4-5-9-24(17)21-18)22-10-12-23(13-11-22)20(26)27-15-16-6-2-1-3-7-16/h1-3,6-7,14H,4-5,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCYFMWTOSELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)OCC4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the tetrahydropyrazolo[1,5-a]pyridine core[_{{{CITATION{{{3{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ...](https://link.springer.com/content/pdf/10.1007/s10593-011-0840-y.pdf). This can be achieved through a 1,3-dipolar cycloaddition reaction between a 1-aminopyridinium species and an acetylene dicarboxylic acid ester, followed by monodecarboxylation[{{{CITATION{{{3{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... The resulting intermediate is then reacted with piperazine and benzyl chloride under appropriate conditions to yield the final product[{{{CITATION{{{_3{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure settings, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzyl group attached to a piperazine ring, which is further connected to a tetrahydropyrazolo[1,5-a]pyridine moiety. The synthesis typically involves multiple steps:
- Formation of the Tetrahydropyrazolo Core : This can be achieved through 1,3-dipolar cycloaddition reactions involving 1-aminopyridinium species and acetylene dicarboxylic acid esters.
- Subsequent Modifications : Further reactions can introduce various substituents to enhance biological activity .
Biological Activities
Research indicates that derivatives of this compound exhibit promising biological activities:
- Anticancer Properties : Some studies have shown that derivatives can induce apoptosis in cancer cell lines such as BT-474 and MCF-7. For instance, compounds with similar structures were evaluated for their cytotoxicity and demonstrated significant inhibition of cell growth .
- Central Nervous System Effects : There is potential for these compounds to interact with neurotransmitter systems, suggesting applications in treating CNS disorders like Alzheimer's disease .
Therapeutic Applications
The therapeutic applications of Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate can be categorized as follows:
- Metabolic Disorders : Compounds derived from this scaffold have been investigated for their ability to inhibit enzymes involved in metabolic syndromes such as type 2 diabetes and obesity .
- Neurodegenerative Diseases : The interaction with specific receptors may provide avenues for treating cognitive impairment and dementia .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism by which Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing key structural motifs, such as fused pyrazolo-heterocycles, piperazine/piperidine carboxylates, or benzyl-derived substituents. Data are derived from synthesis protocols, molecular properties, and inferred biological relevance.
Structural and Functional Analysis
Core Heterocycle Variations: The target’s tetrahydropyrazolo[1,5-a]pyridine core distinguishes it from pyrazine (e.g., compound 29 ) or pyrimidine (e.g., ) analogs. Pyridine’s electron-deficient nature may enhance binding to aromatic pockets in biological targets compared to pyrazine/pyrimidine.
Substituent Effects :
- Benzyl piperazine carboxylate in the target vs. ethyl ester in compound 29 : The benzyl group may improve lipophilicity and membrane permeability.
- Trifluoromethyl and 3,4-dimethoxyphenyl groups in enhance metabolic stability and electron-withdrawing effects, respectively.
Synthetic Methodologies :
- Shared methods include amide coupling (e.g., piperazine intermediates reacting with acyl chlorides in –2 ) and heterocycle formation via hydrazine derivatives ( ).
- The target’s synthesis likely parallels compound 29 , substituting furan-2-carboxylic acid with tetrahydropyrazolo[1,5-a]pyridine carbonyl chloride.
Biological Activity
Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a benzyl group attached to a piperazine ring , which is further connected to a tetrahydropyrazolo[1,5-a]pyridine moiety . Its chemical formula is , with a molecular weight of 368.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 2034263-94-8 |
The biological effects of this compound are primarily mediated through its interaction with specific enzymes and receptors . For example, its structure suggests potential activity as an enzyme inhibitor or as a probe in biochemical assays . The precise mechanisms remain to be fully elucidated but could involve modulation of signaling pathways relevant to various diseases.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. This compound may share similar properties due to its structural characteristics. Studies on related pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting key oncogenic pathways .
Anti-inflammatory and Antimicrobial Effects
Pyrazole derivatives are known for their anti-inflammatory and antimicrobial activities. This compound could potentially exhibit these activities based on its structural analogs. For instance, certain pyrazole compounds have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperazine ring or the tetrahydropyrazolo moiety can influence its efficacy and selectivity towards biological targets. Research has shown that specific substitutions can enhance potency against cancer cell lines or improve anti-inflammatory effects .
Case Studies and Research Findings
- Antitumor Efficacy : A study on pyrazole derivatives indicated that compounds with similar structures displayed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed enhanced therapeutic effects .
- Enzyme Inhibition : Inhibitory assays have demonstrated that related pyrazoles can effectively inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative diseases .
- Antimicrobial Activity : Research has highlighted the antimicrobial potential of pyrazole derivatives against various pathogens, suggesting that this compound may also possess similar properties .
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | Antitumor activity; COX inhibition |
| 1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-en-1-yl)amino]-1H-pyrazole | Antimicrobial properties; enzyme inhibition |
Q & A
Q. What are the common synthetic strategies for preparing Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate?
The synthesis typically involves two key steps: (1) construction of the tetrahydropyrazolo[1,5-a]pyridine core and (2) coupling with a benzyl piperazine carboxylate derivative.
- Tetrahydropyrazolo[1,5-a]pyridine synthesis : Hydrazine hydrate reacts with enamine precursors under reflux conditions to form pyrazole intermediates, which are cyclized into the tetrahydropyrazolo[1,5-a]pyridine scaffold. Reaction conditions (e.g., solvent, temperature) dictate whether cyanopyrazoles or aminopyrazoles form .
- Piperazine coupling : The carbonyl group is introduced via amide bond formation between the tetrahydropyrazolo core and benzyl piperazine-1-carboxylate. This step may use coupling reagents like EDC/HOBt or employ nucleophilic acyl substitution under basic conditions (e.g., DMF, 50°C) .
Q. How is the structural integrity of this compound confirmed after synthesis?
A multi-technique approach is used:
- NMR spectroscopy : and NMR confirm the integration of protons and carbons in the piperazine, benzyl, and tetrahydropyrazolo moieties. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm, while the piperazine methylene signals resonate at δ 3.4–3.6 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]) with a mass error < 5 ppm .
- Infrared spectroscopy (IR) : Stretching frequencies for the carbonyl group (C=O) near 1650–1700 cm confirm successful amide bond formation .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol removes unreacted starting materials and byproducts .
- Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystalline products, as demonstrated for structurally related pyrazolo[1,5-a]pyrimidines .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the tetrahydropyrazolo[1,5-a]pyridine core?
Regioselective nitration or substitution requires careful optimization:
- Nitration : Dropwise addition of HNO in concentrated HSO at 0°C selectively targets position 3 of the pyrazolo[1,5-a]pyridine ring. Stirring at room temperature overnight ensures completion without over-nitration .
- Electrophilic substitution : Electron-donating groups on the pyridine ring direct incoming electrophiles to specific positions. For example, methyl esters at position 4 enhance reactivity at position 7 .
Q. What strategies mitigate low yields in the amide coupling step between the tetrahydropyrazolo and piperazine moieties?
- Activation of carbonyl groups : Pre-forming the acyl chloride (using SOCl or oxalyl chloride) improves reactivity with the piperazine amine .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the piperazine nitrogen.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates coupling by stabilizing the transition state .
Q. How can computational methods aid in predicting the bioactivity of this compound?
- Molecular docking : Simulations against target proteins (e.g., kinases, GPCRs) identify potential binding modes. For example, the piperazine moiety may interact with aspartate residues in enzyme active sites .
- ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) based on structural fragments. The benzyl group’s hydrophobicity may enhance blood-brain barrier permeability, while the tetrahydropyrazolo core could influence metabolic stability .
Q. What analytical challenges arise in detecting degradation products of this compound under physiological conditions?
- LC-MS/MS : Hyphenated techniques with reverse-phase columns (C18) and electrospray ionization (ESI) detect hydrolyzed amide bonds or oxidized pyrazolo rings. For instance, acidic conditions may cleave the piperazine-carboxylate bond, generating benzyl alcohol and tetrahydropyrazolo fragments .
- Stability studies : Accelerated degradation under UV light or varying pH (1–13) identifies labile functional groups. The ester group in the benzyl carboxylate is prone to hydrolysis at high pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
